N-cyclobutyloxolane-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutyloxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-4-5-12-6-7)10-8-2-1-3-8/h7-8H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXGBHEQWKALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N Cyclobutyloxolane 3 Carboxamide Derivatives
Identification of Key Pharmacophoric Elements for Biological Activity
The Carboxamide Linker: The carboxamide group (-C(=O)NH-) is a critical pharmacophoric feature, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows for robust interactions with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, and threonine. The planarity of the amide bond also imposes conformational constraints on the molecule.
The Cyclobutane (B1203170) Ring: This rigid carbocyclic ring serves as a hydrophobic element and a conformational anchor. Its constrained nature limits the number of accessible conformations, which can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. The substitution pattern on the cyclobutane ring can significantly influence the molecule's trajectory within a binding site.
The Oxolane (Tetrahydrofuran) Ring: The oxolane ring introduces a degree of polarity and acts as a hydrogen bond acceptor through its ether oxygen. Its flexibility allows for conformational adaptations to the shape of the binding pocket. The point of attachment and stereochemistry of the carboxamide group on the oxolane ring are critical determinants of biological activity.
A hypothetical pharmacophore model for a target enzyme could involve a hydrogen bond acceptor interacting with the carboxamide carbonyl, a hydrogen bond donor interacting with the amide N-H, and a hydrophobic pocket accommodating the cyclobutane ring. The oxolane oxygen might engage in an additional hydrogen bond or a polar interaction.
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional arrangement of the N-cyclobutyloxolane-3-carboxamide scaffold is a key determinant of its interaction with a biological target. Conformational analysis reveals the energetically favorable shapes the molecule can adopt, which in turn dictates its ability to fit into a specific binding site.
The relative orientation of the cyclobutane and oxolane rings is largely influenced by the rotational barrier around the C-N bond of the carboxamide group. The oxolane ring itself can adopt various puckered conformations, such as the envelope and twist forms. The energy difference between these conformations is typically small, allowing for an induced fit to the target protein.
Computational modeling, such as molecular mechanics and quantum mechanics calculations, can predict the preferred conformations. For instance, the orientation of the cyclobutyl group relative to the plane of the carboxamide can be either cis or trans, leading to distinct spatial arrangements of the hydrophobic and polar groups. The specific conformation recognized by the target protein is the "bioactive conformation," which may not necessarily be the lowest energy conformation in solution.
Impact of Oxolane Ring Substitutions on Target Affinity and Selectivity
Modifications to the oxolane ring can have a profound impact on the affinity and selectivity of this compound derivatives. Substituents can alter the ring's conformation, polarity, and steric profile.
Introducing substituents at different positions on the oxolane ring can probe the topology of the binding site. For example, a bulky substituent at the 4-position might be well-tolerated if it projects into a large hydrophobic pocket, leading to enhanced affinity. Conversely, the same substituent could lead to a steric clash if the pocket is narrow, resulting in a loss of activity.
The stereochemistry of these substitutions is also critical. A substituent in an equatorial position will have a different spatial orientation than one in an axial position, leading to differential interactions with the target.
Table 1: Illustrative Impact of Oxolane Ring Substitutions on Target Affinity
| Compound ID | Substitution on Oxolane Ring | IC₅₀ (nM) | Rationale for Activity Change |
| 1a | Unsubstituted | 150 | Baseline activity |
| 1b | 4-methyl (axial) | 250 | Minor steric hindrance |
| 1c | 4-methyl (equatorial) | 90 | Favorable hydrophobic interaction |
| 1d | 4-hydroxyl (axial) | 500 | Potential unfavorable polar interaction |
| 1e | 4-hydroxyl (equatorial) | 75 | Forms a new hydrogen bond with the target |
| 1f | 5,5-dimethyl | 50 | Increased hydrophobic interactions and favorable conformational restriction |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Role of N-Substituents on the Carboxamide Function in Ligand-Target Interactions
The substituent attached to the nitrogen atom of the carboxamide group directly influences the molecule's interaction with the target. In the parent compound, this is a cyclobutyl group. Altering this substituent can modulate lipophilicity, size, and the potential for additional interactions.
Replacing the cyclobutyl group with other cyclic or acyclic moieties can explore different regions of the binding pocket. For example, replacing the cyclobutane with a larger cycloalkane like cyclopentyl or cyclohexyl could enhance van der Waals interactions if a suitable hydrophobic pocket is available. Aromatic substituents could introduce the possibility of π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
The nature of the N-substituent also affects the electronic properties of the carboxamide nitrogen and, consequently, the hydrogen bonding capacity of the N-H group.
Table 2: Hypothetical SAR of N-Substituents on the Carboxamide
| Compound ID | N-Substituent | IC₅₀ (nM) | Rationale for Activity Change |
| 2a | Cyclobutyl | 150 | Baseline activity |
| 2b | Cyclopropyl | 300 | Smaller size leads to reduced hydrophobic contact |
| 2c | Cyclopentyl | 80 | Optimal fit in the hydrophobic pocket |
| 2d | Phenyl | 45 | π-π stacking interaction with a key aromatic residue |
| 2e | 3-Chlorophenyl | 20 | Additional halogen bond interaction |
| 2f | Isopropyl | 220 | Acyclic substituent leads to increased conformational flexibility and entropic penalty |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To gain a more quantitative understanding of the relationship between the chemical structure and biological activity of this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use statistical methods to correlate variations in molecular properties with changes in biological activity.
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., connectivity indices), polar surface area (PSA), and 2D pharmacophore descriptors.
3D Descriptors: van der Waals volume, solvent-accessible surface area, and descriptors related to molecular shape.
Physicochemical Descriptors: LogP (lipophilicity), pKa, and molar refractivity.
For the this compound series, relevant descriptors would likely include those capturing hydrophobicity (e.g., clogP), steric properties (e.g., molar refractivity, Kier shape indices), and electronic features (e.g., dipole moment, partial charges on the carboxamide atoms).
Development and Validation of Predictive SAR Models
Once the descriptors are calculated for a training set of compounds with known biological activities, a mathematical model is developed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest.
An example of a hypothetical MLR equation for this series might look like:
log(1/IC₅₀) = 0.45 * cLogP - 0.21 * (Molecular_Volume) + 0.89 * (Dipole_Z) + 2.5
This equation suggests that activity increases with increasing lipophilicity and the z-component of the dipole moment, while it decreases with increasing molecular volume.
The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²). External validation involves using the model to predict the activity of a separate test set of compounds that were not used in model development. A high correlation between the predicted and observed activities for the test set indicates a robust and predictive QSAR model. Such a model can then be used to virtually screen new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and biological evaluation.
Mechanistic Biological Evaluation of N Cyclobutyloxolane 3 Carboxamide and Its Analogues
Receptor Binding and Ligand-Receptor Interaction Studies
The cornerstone of understanding the mechanism of action for N-cyclobutyloxolane-3-carboxamide and its analogues lies in a detailed analysis of their binding characteristics and functional effects at their target receptors. A variety of in vitro assays are employed for this purpose.
Radioligand Displacement Binding Assay Methodologies
Radioligand displacement binding assays are a fundamental technique used to determine the binding affinity of a test compound for a specific receptor. This method relies on the competition between a radiolabeled ligand (a molecule tagged with a radioactive isotope) and a non-labeled test compound for binding to the receptor of interest. The ability of the test compound, such as this compound, to displace the radiolabeled ligand from the receptor is measured.
The general methodology involves incubating a preparation of membranes from cells expressing the target receptor with a fixed concentration of a radioligand and a range of concentrations of the unlabeled test compound. Following incubation to allow the binding to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration over glass fiber filters. The radioactivity retained on the filters, which corresponds to the bound radioligand, is then quantified using liquid scintillation counting. The resulting data are plotted as a competition curve, which allows for the determination of the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to an equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity. For cannabinoid receptor binding assays, [³H]CP-55,940 is a commonly used radioligand.
Competitive Binding Assay Principles and Applications
Competitive binding assays are a central methodology in pharmacology for characterizing the interaction between a ligand and its receptor. The principle of this assay is the competition between a labeled ligand and an unlabeled test compound for a finite number of receptor binding sites. The degree to which the test compound displaces the labeled ligand is indicative of its affinity for the receptor.
The applications of competitive binding assays in drug discovery and development are numerous and critical:
Determination of Binding Affinity: As previously mentioned, these assays are the gold standard for determining the Kᵢ value of a compound, which is a direct measure of its binding affinity.
High-Throughput Screening (HTS): Competitive binding assays can be formatted for HTS, enabling the rapid screening of large chemical libraries to identify compounds that bind to a specific target receptor.
Structure-Activity Relationship (SAR) Studies: By systematically evaluating a series of structurally related compounds, researchers can delineate the structural motifs that are essential for high-affinity receptor binding. This information is pivotal for the optimization of lead compounds.
In the study of this compound and its analogues, competitive binding assays are instrumental in understanding how structural modifications to the cyclobutyl, oxolane, or carboxamide components of the molecule influence its binding affinity for target receptors like the cannabinoid receptors.
Allosteric Modulation and Orthosteric Binding Investigations
Some compounds can bind to a secondary, or allosteric, site on a receptor that is distinct from the primary, or orthosteric, binding site where the endogenous ligand binds. These compounds are known as allosteric modulators.
Orthosteric Binding: This describes the binding of a ligand to the primary, evolutionarily conserved binding site of a receptor. Orthosteric ligands typically exhibit competitive binding behavior.
Allosteric Modulation: Allosteric modulators bind to a site that is topographically separate from the orthosteric site. Their binding can result in:
Positive Allosteric Modulation (PAM): Enhancement of the affinity and/or efficacy of the orthosteric ligand.
Negative Allosteric Modulation (NAM): Reduction of the affinity and/or efficacy of the orthosteric ligand.
Neutral Allosteric Ligands (NALs): Binding to the allosteric site without altering the binding or signaling of the orthosteric ligand.
Specialized binding and functional assays are required to investigate whether this compound or its analogues function as allosteric modulators. For example, a radioligand binding assay can be conducted in the presence of the test compound to determine if it alters the binding affinity of an orthosteric radioligand. Functional assays can similarly be used to assess if the test compound modulates the response to an orthosteric agonist.
Target Receptor Subtype Selectivity Profiling (e.g., Cannabinoid Receptors)
Many receptors exist as multiple subtypes, which often have distinct tissue distributions and physiological functions. The cannabinoid system, for example, has two major receptor subtypes, CB1 and CB2. Determining the selectivity of a compound for these different receptor subtypes is a critical aspect of its pharmacological evaluation.
Selectivity profiling is typically conducted using a panel of radioligand displacement binding assays, where each assay uses cells or membranes expressing a single receptor subtype. By determining the Kᵢ value of a compound for each receptor subtype, its selectivity can be quantified. The selectivity for CB2 over CB1, for instance, is expressed as the ratio of the Kᵢ value at CB1 to the Kᵢ value at CB2 (Kᵢ(CB1)/Kᵢ(CB2)). A higher ratio indicates greater selectivity for the CB2 receptor.
A comprehensive selectivity profile for this compound and its analogues would involve assessing their binding affinities at both CB1 and CB2 receptors, as well as other potential off-target receptors. This information is vital for predicting the potential therapeutic uses and side-effect profiles of these compounds.
Enzyme Inhibition Profiling and Mechanistic Characterization
The biological effects of this compound and its analogues may also be mediated by the inhibition of specific enzymes. A thorough enzyme inhibition profile is therefore essential. This involves screening the compounds against a panel of relevant enzymes to identify any inhibitory activity.
If an inhibitory effect is observed, further mechanistic studies are performed to characterize the nature of the inhibition, including:
Potency: The determination of the IC₅₀ value, the concentration of the compound that produces 50% inhibition of the enzyme's activity.
Mechanism of Inhibition: Elucidation of whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type. This is typically achieved by analyzing the enzyme kinetics at various concentrations of the substrate and the inhibitor.
Reversibility: Assessment of whether the inhibition is reversible or irreversible. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, whereas irreversible inhibitors often form a stable covalent bond.
For compounds that interact with the endocannabinoid system, key enzymes for inhibition profiling include fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the metabolic degradation of the endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol, respectively. Inhibition of these enzymes can lead to an enhancement of endocannabinoid signaling. Thus, evaluating the potential of this compound and its analogues to inhibit FAAH and MAGL is a critical component of their mechanistic characterization.
Identification of Target Enzymes
The structural features of this compound analogues, particularly the carboxamide group, suggest potential interactions with several classes of enzymes. The carboxamide moiety is known to form crucial hydrogen bonds within the catalytic domains of various enzymes, enhancing binding affinity. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1): The carboxamide group is a key pharmacophore in many PARP-1 inhibitors. It forms important hydrogen bonds with residues such as Gly863 and Ser904 in the enzyme's catalytic domain. nih.gov PARP-1 is a critical enzyme in DNA repair pathways, and its inhibition is a therapeutic strategy, particularly in oncology. nih.gov
Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for DNA and RNA synthesis. nih.govmedchemexpress.com The inhibition of DHODH can deplete the nucleotide pool, thereby hindering the replication of rapidly proliferating cells or pathogens. medchemexpress.com Analogues featuring an amide bridge have been designed and investigated as DHODH inhibitors, showing structural similarities to known inhibitors like leflunomide (B1674699) and brequinar. nih.govdocumentsdelivered.com
Cathepsin K: As a cysteine protease highly expressed in osteoclasts, Cathepsin K is a key target for therapies aimed at reducing bone resorption. nih.gov Non-covalent inhibitors, including those with amide derivatives, have been developed. Research has shown that replacing the nitrile "warhead" in some inhibitor series with a primary amide can lead to potent and selective Cathepsin K inhibitors. nih.govnih.gov One such primary amide demonstrated an IC50 of 10 nM against Cathepsin K with high selectivity over other cathepsins. nih.gov
Other Potential Targets: The broader class of carboxamides has been investigated for activity against other enzymes like Glycogen Synthase Kinase-3beta (GSK-3β) and various Cytochrome P450 enzymes, suggesting a wide range of biological activities for analogues of this compound.
Half-maximal Inhibitory Concentration (IC50) Determination
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by half. It is a critical parameter for assessing the potency of a compound. The determination of IC50 involves measuring the enzyme's activity across a range of inhibitor concentrations. The relationship between IC50 and the inhibition constant (Ki) can be further elucidated using the Cheng-Prusoff equation, which also considers the substrate concentration and the enzyme's Km for that substrate. sigmaaldrich.com
For analogues of this compound, IC50 values would be determined against their specific target enzymes.
Table 1: IC50 Values of Selected Analogues This table is illustrative and compiles data for conceptually similar compounds based on available literature.
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Primary Amide Analogue | Cathepsin K | 10 nM | nih.gov |
| Carbohydrazide Analogue | Human Cathepsin K | 13 nM | medchemexpress.com |
| Diarylethyne Derivative | Human DHODH | 1.50 ± 0.02 µM | medchemexpress.com |
| Biaryl Nitrile Analogue | Cathepsin K | 0.2 nM | nih.gov |
Investigation of Mechanism-Based Enzyme Inactivation
Mechanism-based inactivation is a form of irreversible inhibition where the enzyme itself converts a benign inhibitor into a reactive form. This activated species then covalently binds to the enzyme, leading to its inactivation. This process is time-dependent and requires catalytic turnover. Investigating this phenomenon involves pre-incubating the enzyme with the inhibitor for various time periods before assessing residual activity. A time-dependent loss of activity that cannot be recovered suggests mechanism-based inactivation. While some Cathepsin K inhibitors are designed as reversible covalent inhibitors, the potential for mechanism-based inactivation would be a key aspect of the safety and mechanistic evaluation for any new analogue. nih.gov
Cellular Pathway Modulation and Phenotypic Assays
Beyond direct enzyme inhibition, it is crucial to understand how these compounds affect cellular processes, providing a link between molecular action and physiological outcome.
Cell Proliferation and Viability Assessments
Assays that measure cell proliferation and viability are fundamental in determining the cytostatic or cytotoxic effects of a compound. These assessments are particularly relevant for inhibitors of enzymes like DHODH and PARP-1, which are involved in processes essential for cell growth. nih.govnih.gov For example, DHODH inhibitors are known to suppress pyrimidine (B1678525) synthesis, which can halt cell replication. nih.gov Similarly, cyclooxygenase inhibitors have been shown to restrict the growth of mammary tumor cells. nih.gov The effects of this compound analogues would be evaluated in various cell lines to determine their impact on cell growth and survival.
Table 2: Cellular Assay Results for Conceptually Similar Inhibitors This table is illustrative and based on general findings for the inhibitor classes.
| Inhibitor Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| DHODH Inhibitors | Calu-3 (human lung) | Antiviral activity against SARS-CoV-2 | medchemexpress.com |
| HDAC Inhibitors | CM and BON-1 (neuroendocrine tumor) | Dose-dependent inhibition of proliferation | researchgate.net |
| Cyclooxygenase Inhibitors | Murine Mammary Tumor Cells | Inhibition of cell replication | nih.gov |
| Niclosamide | MCF-7 and T-47D (breast cancer) | Induced G0/G1 cell cycle arrest and apoptosis | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Many enzyme inhibitors exert their anti-proliferative effects by inducing programmed cell death (apoptosis) or by causing cells to arrest at specific phases of the cell cycle. For instance, some inhibitors can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate cell cycle inhibitors such as p21 and p27. researchgate.net The cell cycle can be analyzed by staining cells with a fluorescent DNA-binding dye and measuring their DNA content via flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases. nih.govresearchgate.net Apoptosis can be detected through methods like Annexin V staining, which identifies early apoptotic cells. researchgate.net Studies on various small molecule inhibitors have demonstrated their ability to induce cell cycle arrest, often at the G0/G1 phase, and to trigger apoptosis. nih.govnih.gov
Senescence Induction Phenotype Characterization
Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a significant target in the treatment of diseases like cancer. Small molecules capable of inducing a senescence-like phenotype in cancer cells are of particular interest. Research into structurally related carboxamide derivatives has shown promise in this area.
For instance, a study focusing on N-arylpiperidine-3-carboxamide derivatives identified compounds that induced senescence-like changes in human melanoma cells without significant toxicity to normal cells. nih.gov These changes were characterized by altered cell morphology, such as enlarged cell size and flattened shape. nih.gov The effectiveness of these compounds was quantified by determining their EC50 (the concentration that induces senescence in 50% of the cell population) and IC50 (the concentration that reduces cell number by 50%). nih.gov Similarly, other compounds like indole-3-carboxylic acid have been shown to enhance senescence induced by conventional chemotherapy agents such as doxorubicin (B1662922) in colorectal cancer cells, marked by increased expression of senescence-associated β-galactosidase (SA-β-gal) and senescence-associated heterochromatin foci (SAHF). researchgate.net
While direct evidence for this compound is not available, the activity of these analogous structures suggests that the carboxamide moiety is a key pharmacophore for inducing senescence. Characterization of such a phenotype for this compound would involve treating cancer cell lines with the compound and assessing for established markers of senescence.
Table 1: Markers for Characterizing Senescence Induction
| Marker | Method of Detection | Description |
|---|---|---|
| Morphological Changes | Light Microscopy | Observation of enlarged, flattened cell shape and increased granularity. nih.gov |
| SA-β-gal Activity | Staining Assay | Detection of β-galactosidase activity at a suboptimal pH (6.0), a hallmark of senescent cells. researchgate.net |
| SAHF | Immunofluorescence | Visualization of heterochromatin foci, which are characteristic of senescence. researchgate.net |
| Cell Cycle Arrest Proteins (p16, p21, p53) | Western Blot, IHC, IF | Measurement of the expression levels of key proteins involved in the senescence induction pathways. nih.govmdpi.com |
Assessment of Oxidative Stress Pathways and Nrf2-mediated Responses
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates cellular defense against oxidative stress by controlling the expression of numerous antioxidant genes. nih.govmdpi.com The Nrf2-Keap1 pathway is a critical component of cellular redox homeostasis. nih.govresearchgate.net Under conditions of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of protective genes. nih.gov
Small molecule activators of the Nrf2 pathway are being investigated for their therapeutic potential in diseases driven by oxidative stress. A notable example is a small molecule, designated Compound 16 (Cpd16), which has been identified as a potent Nrf2 activator. nih.gov This compound functions by binding to the Kelch-DC domain of Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 stabilization and subsequent gene expression. nih.gov
Given the structural elements of this compound, it is plausible that it or its analogues could modulate Nrf2-mediated responses. Evaluating this would involve testing the compound's ability to activate the Nrf2 pathway and protect cells from oxidative damage.
Table 2: Assays for Assessing Nrf2-mediated Responses
| Assay | Purpose | Expected Outcome for Nrf2 Activator |
|---|---|---|
| Nrf2 Nuclear Translocation | Immunofluorescence/Western Blot | Increased Nrf2 protein levels in the nucleus upon compound treatment. nih.gov |
| Antioxidant Response Element (ARE) Reporter Assay | Luciferase Assay | Increased luciferase activity, indicating activation of the ARE promoter by Nrf2. nih.gov |
| qRT-PCR for Nrf2 Target Genes | Gene Expression Analysis | Upregulation of Nrf2 target genes such as HO-1, NQO1, and GCLC. |
| Cellular Reactive Oxygen Species (ROS) Levels | Fluorescent Probes (e.g., CellROX) | Reduction in ROS levels in cells pre-treated with the compound and then exposed to an oxidative stressor (e.g., H₂O₂). nih.gov |
| Cell Viability/Apoptosis Assay | MTT/Caspase Assays | Increased cell viability and reduced apoptosis in the presence of oxidative stressors. nih.gov |
Modulation of Specific Metabolic Pathways and Cellular Homeostasis
Cellular metabolism and homeostasis are intricately linked, with metabolic pathways directly influencing cell fate and function. nih.govunil.ch Metabolic reprogramming is a hallmark of many diseases, including cancer, where altered pathways support rapid proliferation and survival. Therefore, small molecules that can modulate specific metabolic pathways to restore cellular homeostasis are of significant therapeutic interest.
Metabolic investigations can be targeted, focusing on known pathways, or untargeted, aiming to discover novel metabolic shifts. nih.gov For instance, research has shown that inhibiting fatty acid oxidation can mitigate chemoresistance in certain cancers. nih.gov The modulation of intestinal microbiota, a key regulator of systemic metabolic homeostasis, is another area of active investigation. nih.gov
To evaluate the effect of this compound on metabolic pathways, a series of in vitro experiments would be necessary. These would aim to determine if the compound alters key metabolic processes like glycolysis, oxidative phosphorylation, or fatty acid metabolism, thereby impacting cellular homeostasis.
Table 3: Approaches to Evaluate Metabolic Modulation
| Approach | Technique | Parameters Measured |
|---|---|---|
| Targeted Metabolomics | Mass Spectrometry, NMR | Quantification of specific metabolites in pathways like glycolysis, TCA cycle, and amino acid metabolism. |
| Metabolic Flux Analysis | Isotope Tracing | Measurement of the rate of metabolic reactions to understand pathway activity. |
| Bioenergetic Profiling | Seahorse XF Analyzer | Real-time measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis. |
| Gene and Protein Expression | qRT-PCR, Western Blot | Analysis of key enzymes and transporters involved in metabolic pathways. |
Preclinical Efficacy in Relevant Biological Models
In vitro Biological Efficacy Models
In vitro models are essential for the initial screening and mechanistic evaluation of drug candidates. These models, typically involving cancer cell lines, allow for high-throughput assessment of a compound's anti-proliferative and cytotoxic effects.
For compounds like this compound, a standard panel of cancer cell lines from various tissues (e.g., melanoma, colorectal, breast) would be used. The primary endpoints measured are typically the IC50 value, representing the concentration at which 50% of cell growth is inhibited, and the EC50 for specific phenotypic changes like senescence induction. nih.gov These studies provide the foundational data for advancing a compound to more complex models.
Ex vivo Tissue and Organ Culture Models
Ex vivo models, which use fresh tissue or organ samples, bridge the gap between in vitro cell cultures and in vivo animal studies. nih.govnih.gov These models preserve the three-dimensional tissue architecture and the complex interactions between different cell types within their native microenvironment. researchgate.netnih.govnih.gov For example, ex vivo bone organ cultures are used to study the effects of compounds on bone cells in their natural context. researchgate.netnih.gov
For a compound like this compound, ex vivo models could involve culturing patient-derived tumor explants to assess the compound's efficacy in a setting that more closely mimics the actual tumor microenvironment. nih.gov This allows for the evaluation of effects on tumor cells, stromal cells, and immune cells within the tissue.
In vivo Animal Models for Efficacy Validation
For cancer research, tumor xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. The primary endpoint is the inhibition of tumor growth over time. researchgate.net For other disease indications, specific models are employed, such as mouse models of acute colitis for inflammatory bowel disease or models of neurodegenerative diseases. mdpi.com Successful efficacy in these models is a key prerequisite for clinical development.
Computational and Structural Biology Insights into N Cyclobutyloxolane 3 Carboxamide Interactions
Molecular Docking Simulations for Ligand-Target Binding Modes
Without studies that have docked N-cyclobutyloxolane-3-carboxamide into a specific biological target, any discussion on its binding mode would be purely speculative. There is no available data to facilitate:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic nature of a molecule and its complexes. The absence of such simulations for this compound means that:
Binding Free Energy Calculations
Binding free energy calculations are computationally intensive methods that provide a quantitative estimate of the binding affinity between a ligand and its target. The lack of preceding docking and MD simulation studies means that no binding free energy calculations have been reported for this compound.
Computational Estimation of Binding Affinities
The computational estimation of binding affinities for this compound and its analogs to specific biological targets is a critical step in assessing their potential as therapeutic agents. A variety of computational methods are employed to predict the strength of the interaction between a ligand, such as this compound, and its target protein. These methods are essential for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Techniques like molecular docking and molecular dynamics (MD) simulations are fundamental to this process. Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. Following docking, MD simulations can be used to provide a more detailed and dynamic view of the protein-ligand interactions over time, allowing for the calculation of binding free energies. These calculations often employ scoring functions or more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to estimate the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).
For instance, the Site-Identification by Ligand Competitive Saturation (SILCS) methodology combines grand canonical Monte Carlo (GCMC) and MD simulations to generate functional group affinity maps, which can then be used to predict ligand binding affinities with high accuracy. nih.gov The use of force fields like CHARMM36m and the CHARMM general force field (CGenFF) is common in these simulations to describe the potential energy of the system. nih.gov
A hypothetical data table illustrating the kind of results generated from such studies is presented below. This table shows the estimated binding affinities of this compound and its derivatives for a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |
| This compound | -8.5 | 150 |
| Derivative A | -9.2 | 75 |
| Derivative B | -7.8 | 300 |
This table is illustrative and does not represent actual experimental data.
De Novo Drug Design and Virtual Screening Methodologies
De novo drug design and virtual screening are powerful computational strategies used to identify novel molecules with desired biological activity. benevolent.com De novo design algorithms build molecules from scratch or by modifying existing scaffolds, while virtual screening involves searching large compound libraries for molecules that are predicted to bind to a target of interest. benevolent.comnih.gov
In the context of this compound, de novo design could be employed to generate novel analogs with improved potency or selectivity. These methods often utilize generative models, such as those based on deep learning, to create chemically valid and diverse molecular structures within the constraints of a protein's binding pocket. nih.govnih.gov
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods use the known properties of active compounds to identify others with similar characteristics. nih.gov Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock and score large numbers of compounds from databases like ChEMBL. nih.govnih.gov For example, a virtual screening campaign targeting a specific enzyme could identify chromene-3-carboxamide derivatives as potent inhibitors. nih.gov
The following table outlines a hypothetical virtual screening workflow that could be applied to find novel scaffolds related to this compound.
| Step | Description |
| 1. Library Preparation | A large database of chemical compounds is prepared and filtered for drug-like properties. |
| 2. Target-Based Docking | The compound library is docked into the binding site of the target protein. |
| 3. Scoring and Ranking | Compounds are scored based on their predicted binding affinity and ranked. |
| 4. Post-filtering | The top-ranked compounds are further filtered based on physicochemical properties and visual inspection. |
| 5. Hit Selection | A final set of "hit" compounds is selected for experimental validation. |
This table is illustrative and does not represent actual experimental data.
Structural Determination of this compound in Complex with Biological Targets (e.g., X-ray Co-crystallography, NMR Spectroscopy)
The experimental determination of the three-dimensional structure of this compound in complex with its biological target provides invaluable insights into the molecular basis of its activity. nih.gov X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray crystallography of a co-crystal of the compound and its target protein can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, at atomic resolution. nih.govnih.govresearchgate.net This information is crucial for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective analogs. researchgate.net The process involves growing a crystal of the protein-ligand complex and then diffracting X-rays through it to determine the electron density map, from which the atomic coordinates can be derived. nih.gov
NMR spectroscopy, particularly protein-observed and ligand-observed NMR experiments, can provide information about the binding interface and the dynamics of the interaction in solution. This can be especially useful when obtaining a high-quality crystal for X-ray diffraction is challenging.
A table summarizing the kind of structural data that would be obtained from an X-ray crystallography study is shown below.
| Parameter | Value |
| PDB ID | (Hypothetical ID) |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Key Interacting Residues | Tyr123, Phe256, Arg345 |
| Hydrogen Bonds | 2 |
| Hydrophobic Contacts | 15 |
This table is illustrative and does not represent actual experimental data.
Emerging Research Frontiers and Future Perspectives
Development of Advanced N-Cyclobutyloxolane-3-carboxamide Analogues with Enhanced Selectivity
The development of analogues of a lead compound with improved selectivity for their biological targets is a cornerstone of modern drug discovery. For this compound, this endeavor will likely focus on strategic modifications of both the cyclobutyl and oxolane-carboxamide moieties.
The oxolane-carboxamide core also presents numerous avenues for modification. The carboxamide group is a common feature in many approved drugs and is known to participate in crucial hydrogen bonding interactions with biological targets. libretexts.org Altering the substituents on the nitrogen atom or the carbon backbone of the oxolane ring can modulate these interactions and fine-tune the compound's selectivity. For example, in the development of inhibitors for Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2), different substitution patterns on carbazole-1-carboxamides led to potent and selective inhibitors for each respective kinase. nih.govosti.gov This highlights how subtle structural changes can dramatically alter target selectivity.
The following table outlines potential strategies for developing advanced this compound analogues:
| Molecular Moiety | Modification Strategy | Rationale for Enhanced Selectivity |
| Cyclobutyl Ring | Introduction of various substituents (e.g., alkyl, hydroxyl, amino groups) | Probing steric and electronic requirements of the target binding pocket. |
| Altering stereochemistry | Achieving specific and favorable 3D orientation within the binding site. | |
| Oxolane Ring | Substitution on the ring | Modulating binding interactions and physicochemical properties. |
| Carboxamide Linker | Modification of the amide bond (e.g., N-methylation) | Altering hydrogen bonding capacity and conformational flexibility. |
| Bioisosteric replacement | Improving metabolic stability and pharmacokinetic profile. |
Exploration of Novel Therapeutic Applications for this compound and its Derivatives
Given the diverse biological activities associated with both carboxamide and cyclobutyl-containing compounds, this compound and its derivatives represent a promising scaffold for a wide range of therapeutic applications. nih.govresearchgate.netdrugbank.com
One of the most promising areas is oncology . Numerous carboxamide derivatives have demonstrated potent anticancer activity. For example, indole-2-carboxamides have shown significant cytotoxicity against various cancer cell lines, including breast, leukemia, and colon cancer. mdpi.comresearchgate.net Similarly, coumarin-3-carboxamide derivatives have exhibited potent activity against liver and cervical cancer cell lines. nih.govresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as protein kinases. nih.govosti.gov The presence of the cyclobutyl moiety could further enhance the anticancer potential by improving properties like metabolic stability or by providing a unique structural element for interacting with anticancer targets. nih.govresearchgate.net
Another potential therapeutic area is in the treatment of neurological disorders . Cyclobutane-containing compounds have been investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov Furthermore, certain carboxamide derivatives have been explored as antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain management. researchgate.net
The following table summarizes potential therapeutic applications for this compound and its derivatives based on the known activities of related compounds:
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |
| Oncology | Protein Kinases (e.g., BTK, JAK2), Tubulin | Carboxamide derivatives have shown potent kinase inhibition and anticancer activity. nih.govosti.govmdpi.comresearchgate.netnih.govresearchgate.net Cyclobutyl groups can enhance potency and metabolic stability. nih.govsemanticscholar.orgnih.govresearchgate.net |
| Neurology | BACE1, TRPV1 | Cyclobutyl-containing compounds have been explored as BACE1 inhibitors for Alzheimer's disease. nih.gov Carboxamides have been developed as TRPV1 antagonists for pain. researchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Certain carboxamide derivatives have shown inhibitory activity against COX enzymes. |
| Infectious Diseases | Bacterial or viral enzymes | Pyrazole carboxamides have demonstrated antibacterial and antifungal activities. jocpr.com |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The rational design of this compound analogues with desired properties will be greatly facilitated by the integration of advanced computational and experimental methodologies. This synergistic approach allows for a more efficient and targeted drug discovery process.
Computational methods , such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding modes of this compound derivatives with their potential biological targets. nih.govmdpi.com These techniques can predict the binding affinity and identify key interactions, thereby guiding the design of new analogues with improved potency and selectivity. For instance, in the development of carbapenemase inhibitors, virtual screening and molecular docking were successfully used to identify promising lead compounds. mdpi.com Similarly, computational studies have been instrumental in understanding the structure-activity relationships of various carboxamide inhibitors. nih.gov
Experimental methodologies , including high-throughput screening (HTS) and various biophysical techniques, are essential for validating the computational predictions and determining the actual biological activity of the synthesized compounds. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure and evaluating the effect on biological activity, are crucial for optimizing lead compounds. mdpi.comresearchgate.net The integration of these experimental data with computational models creates a powerful feedback loop for iterative drug design.
The following table illustrates how computational and experimental methods can be integrated in the development of this compound analogues:
| Methodology | Application in Drug Design | Expected Outcome |
| Molecular Docking | Predicting binding poses and affinities of analogues. | Identification of key interactions and prioritization of compounds for synthesis. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Understanding the dynamic behavior of the compound in the binding site. |
| High-Throughput Screening (HTS) | Rapidly screening large libraries of analogues for activity. | Identification of initial hits and lead compounds. |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying the structure to improve activity. | Optimization of potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net |
| X-ray Crystallography / Cryo-EM | Determining the 3D structure of the ligand-protein complex. | Providing a detailed understanding of the binding mode to guide further design. |
Identification and Addressing of Key Research Gaps in Mechanistic Understanding and Biological Activity
Despite the promising potential of the this compound scaffold, several key research gaps need to be addressed to fully realize its therapeutic value.
A primary gap is the lack of identified biological targets . While we can extrapolate potential targets based on related structures, the specific proteins or pathways that this compound interacts with remain unknown. Target identification studies, using techniques such as chemical proteomics and affinity-based probes, will be crucial to elucidate its mechanism of action.
Another significant gap is the limited understanding of the structure-activity relationship (SAR) for this specific scaffold. Systematic synthesis and biological evaluation of a diverse library of analogues are needed to understand how different structural modifications influence activity and selectivity. mdpi.com This will provide a roadmap for the rational design of more potent and specific drug candidates.
Furthermore, the pharmacokinetic and toxicological profiles of this compound are completely unknown. In vivo studies in animal models will be necessary to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. The cyclobutyl group has been shown to improve metabolic stability in some cases, but this needs to be experimentally verified for this scaffold. nih.govsemanticscholar.org
The following table summarizes the key research gaps and potential strategies to address them:
| Research Gap | Proposed Strategy | Desired Outcome |
| Unknown Biological Targets | Chemical proteomics, affinity chromatography, computational target prediction. | Identification of the primary protein targets and pathways modulated by the compound. |
| Limited Structure-Activity Relationship (SAR) Data | Synthesis and screening of a diverse library of analogues. | A clear understanding of how structural features correlate with biological activity. mdpi.com |
| Lack of Mechanistic Studies | Enzyme kinetics, cell-based assays, and biophysical methods. | Elucidation of the precise mechanism by which the compound exerts its biological effects. acs.org |
| No Pharmacokinetic/Toxicological Data | In vivo studies in animal models (ADME and toxicology). | Assessment of the compound's drug-like properties and safety profile. |
Q & A
Q. What are the recommended synthetic methodologies for N-cyclobutyloxolane-3-carboxamide, and how do reaction conditions influence yield?
Synthesis typically involves coupling cyclobutylamine with activated oxolane-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
- Catalysis : Use of coupling agents such as HATU or EDCI enhances reaction efficiency, with yields varying by 10–20% depending on steric hindrance from the cyclobutyl group .
- Temperature control : Reactions conducted at 0–5°C minimize side-product formation (e.g., dimerization) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy : H NMR reveals cyclobutyl proton splitting patterns (e.g., δ 2.5–3.0 ppm for axial protons), while C NMR confirms carboxamide carbonyl signals at ~170 ppm .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities, with ESI-MS providing [M+H] peaks for molecular weight validation .
- X-ray crystallography : Used sparingly due to low crystallinity; co-crystallization with thiourea derivatives improves lattice stability .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Molecular descriptors : LogP (1.8–2.2) and polar surface area (70–80 Å) computed via PubChem predict moderate blood-brain barrier permeability .
- Docking studies : AutoDock Vina simulations against neurological targets (e.g., NMDA receptors) highlight hydrogen bonding with Arg523 and hydrophobic interactions with cyclobutyl groups .
- ADMET predictions : Tools like SwissADME assess CYP450 metabolism risks (e.g., CYP3A4 inhibition potential) .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Dose-response normalization : Adjust for differences in bioavailability using allometric scaling (e.g., mg/kg to μM plasma concentrations) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies in efficacy .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability; report effect sizes (Cohen’s d) for translational relevance .
Q. How do structural modifications of the oxolane ring impact stability and toxicity?
- Ring strain analysis : DFT calculations show oxolane puckering reduces strain energy by 5–10 kcal/mol compared to cyclopropane analogs, enhancing thermal stability .
- Toxicophore mapping : Ames tests identify mutagenic risks if carboxamide groups form reactive intermediates (e.g., nitrenium ions); mitigate via electron-withdrawing substituents on the oxolane ring .
Q. What methodologies validate the compound’s mechanism of action in neurological disease models?
- Electrophysiology : Patch-clamp assays on hippocampal neurons quantify NMDA receptor inhibition (IC values) .
- Behavioral assays : Morris water maze tests in rodent models assess cognitive improvement, normalized to saline controls .
- Biomarker correlation : CSF levels of phosphorylated tau or Aβ42 measured via ELISA confirm target engagement .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting solubility data reported in different solvents?
- Standardized protocols : Use USP <1174> guidelines for equilibrium solubility measurements in PBS (pH 7.4) and DMSO .
- Temperature calibration : Ensure all studies report data at 25°C ± 0.5°C to avoid discrepancies from kinetic solubility .
Q. What statistical approaches reconcile variability in IC50_{50}50 values across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

